molecular formula C9H19BrO2 B13621142 3-Bromo-1,1-diethoxy-2,2-dimethylpropane

3-Bromo-1,1-diethoxy-2,2-dimethylpropane

Cat. No.: B13621142
M. Wt: 239.15 g/mol
InChI Key: GBPJKCNNAPOFQL-UHFFFAOYSA-N
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Description

3-Bromo-1,1-diethoxy-2,2-dimethylpropane (C8H17BrO2) is a brominated acetal derivative characterized by a central propane backbone substituted with two ethoxy groups at position 1, two methyl groups at position 2, and a bromine atom at position 3. The ethoxy groups act as electron-donating substituents, influencing the compound’s stability and reactivity. This compound is primarily utilized in organic synthesis as an alkylating agent or intermediate in nucleophilic substitution reactions, particularly in scenarios requiring carbocation stabilization .

Properties

Molecular Formula

C9H19BrO2

Molecular Weight

239.15 g/mol

IUPAC Name

3-bromo-1,1-diethoxy-2,2-dimethylpropane

InChI

InChI=1S/C9H19BrO2/c1-5-11-8(12-6-2)9(3,4)7-10/h8H,5-7H2,1-4H3

InChI Key

GBPJKCNNAPOFQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C)(C)CBr)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,1-diethoxy-2,2-dimethylpropane typically involves the bromination of 1,1-diethoxy-2,2-dimethylpropane. This can be achieved by reacting 1,1-diethoxy-2,2-dimethylpropane with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of 3-Bromo-1,1-diethoxy-2,2-dimethylpropane may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a higher yield and purity of the product. The use of automated systems and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,1-diethoxy-2,2-dimethylpropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-1,1-diethoxy-2,2-dimethylpropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1,1-diethoxy-2,2-dimethylpropane involves its reactivity as a brominated compound. The bromine atom is highly reactive and can participate in various chemical reactions, including nucleophilic substitution and elimination. The ethoxy groups provide steric hindrance, influencing the compound’s reactivity and selectivity in these reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

3-Bromo-1,1-dimethoxypropane (C5H11BrO2)

  • Structural Differences : Replaces ethoxy groups with methoxy groups.
  • Physical Properties : Lower molecular weight (183.045 g/mol vs. ~241.12 g/mol for the ethoxy analogue) results in a lower boiling point. Methoxy groups reduce steric bulk but maintain electron-donating capacity.
  • Reactivity : Faster SN1 reactivity compared to ethoxy derivatives due to smaller substituents, reducing steric hindrance during carbocation formation. However, weaker stabilization of the carbocation compared to ethoxy groups may offset this effect .

3-Bromo-1,1-difluoro-2,2-dimethylpropane (C5H9BrF2)

  • Structural Differences : Substitutes ethoxy groups with fluorine atoms.
  • Physical Properties : Molecular weight 187.03 g/mol. Fluorine’s electronegativity introduces electron-withdrawing effects, destabilizing carbocation intermediates.
  • Reactivity : Predominantly SN2 pathway due to poor carbocation stability; bulky 2,2-dimethyl groups further hinder backside attack. Discontinued commercial availability (CymitQuimica) suggests handling challenges or instability .

1-Bromo-2,2-dimethylpropane (C5H11Br)

  • Structural Differences : Lacks ethoxy groups, simplifying to a tertiary bromide.
  • Physical Properties : Boiling point 73.1°C, lower than the ethoxy-substituted compound due to absence of polar oxygen atoms.
  • Reactivity : Classic example of a tertiary alkyl halide. Favors SN1 mechanisms due to stable carbocation formation, but steric hindrance from 2,2-dimethyl groups slows SN2. Reactivity in reduction reactions is lower than primary bromides due to steric effects .

2-Bromo-2-methylpropane ((CH3)3CBr)

  • Structural Differences : Simpler tertiary structure without ethoxy or additional methyl groups.
  • Reactivity : Benchmark for SN1 reactions due to highly stable tertiary carbocation. Faster reaction rates compared to 3-Bromo-1,1-diethoxy-2,2-dimethylpropane in SN1, but less versatile in applications requiring functionalized intermediates .

Tabulated Comparison of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Preferred Mechanism Key Reactivity Notes
3-Bromo-1,1-diethoxy-2,2-dimethylpropane C8H17BrO2 ~241.12 Not reported SN1 Ethoxy groups stabilize carbocation
3-Bromo-1,1-dimethoxypropane C5H11BrO2 183.045 Not reported SN1/SN2 Smaller substituents reduce steric hindrance
3-Bromo-1,1-difluoro-2,2-dimethylpropane C5H9BrF2 187.03 Not reported SN2 Electron-withdrawing F destabilizes carbocation
1-Bromo-2,2-dimethylpropane C5H11Br 151.05 73.1 SN1 Tertiary carbocation stabilized by methyl groups
2-Bromo-2-methylpropane C4H9Br 137.02 73.1 SN1 Rapid SN1 due to minimal steric hindrance

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